![molecular formula C15H14ClN3S B14400308 N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine CAS No. 89985-25-1](/img/structure/B14400308.png)
N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine is a complex organic compound that features a combination of a pyridine ring, a thiazole ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-aminothiazole in the presence of a base to form an intermediate, which is then reacted with 3-chloropyridine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-N’-phenylthiourea: Shares the chlorophenyl group but has a different core structure.
N-(4-Chlorophenyl)-N’-pyridin-3-ylurea: Similar in having both chlorophenyl and pyridine groups but lacks the thiazole ring.
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine is unique due to its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
89985-25-1 |
|---|---|
Molekularformel |
C15H14ClN3S |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H14ClN3S/c16-13-5-3-12(4-6-13)11-19(15-18-8-9-20-15)14-2-1-7-17-10-14/h1-7,10H,8-9,11H2 |
InChI-Schlüssel |
KGDKTZLXVWZMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)N(CC2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


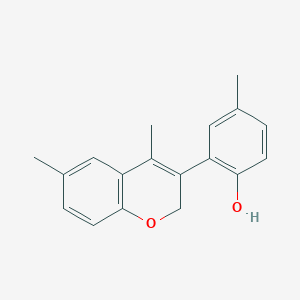
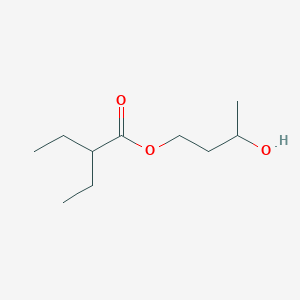

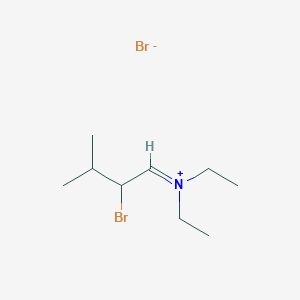
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
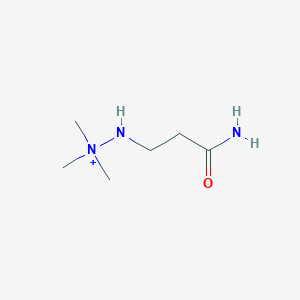
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
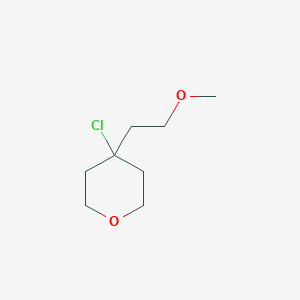

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
